molecular formula C9H14Cl2N2 B2986821 2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride CAS No. 2170723-59-6

2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

Cat. No.: B2986821
CAS No.: 2170723-59-6
M. Wt: 221.13
InChI Key: MHKLDRRJNFPTSP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride is a chemical compound with the molecular formula C9H12N2.2ClH and a molecular weight of 221.13 g/mol

Mechanism of Action

Target of Action

Similar compounds, such as 6,7-dihydro-5h-pyrrolo[3,4-b]pyridine-5-one, have been reported to be allosteric modulators of the m4 muscarinic acetylcholine receptor . The M4 receptor plays a crucial role in the nervous system, influencing various physiological functions.

Mode of Action

If we consider the action of similar compounds, it can be inferred that it might interact with its target receptor (like the m4 receptor) in an allosteric manner . This means it binds to a site on the receptor different from the active site, causing a conformational change that influences the receptor’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethylpyridine with a suitable dihalide in the presence of a base to form the pyrrolopyridine core.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biological studies to investigate cellular processes and pathways. Medicine: Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

  • 2,4-Dimethylpyridine: A related pyridine derivative with similar structural features.

  • Pyrrolopyridine derivatives: Other derivatives of pyrrolopyridine with varying substituents.

Uniqueness: 2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride moiety, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-6-3-7(2)11-9-5-10-4-8(6)9;;/h3,10H,4-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHOEJZOAZSGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CNC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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